tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate
Description
Chemical Classification and Nomenclature
tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate belongs to the class of boron-containing organic compounds, specifically categorized as a benzimidazole derivative with integrated boronate ester functionality. The compound is systematically classified under the Chemical Abstracts Service registry number 631912-39-5, which provides definitive identification within the global chemical literature. The International Union of Pure and Applied Chemistry nomenclature reflects the complex structural arrangement, with the systematic name describing the tert-butyl ester of a substituted benzimidazole carboxylic acid bearing both methyl and dioxaborolane substituents. Alternative nomenclature includes the designation as a tert-butoxycarbonyl-protected benzimidazole boronic acid pinacol ester, emphasizing its dual functional nature as both a protected heterocycle and an organoborane synthetic intermediate.
The molecular formula C₁₉H₂₇BN₂O₄ indicates a substantial organic framework with a molecular weight of 358.24 grams per mole. The compound's classification extends beyond simple categorization, as it represents a convergence of several important chemical motifs. The benzimidazole core places it within the broader family of bicyclic aromatic nitrogen heterocycles, known for their biological activity and synthetic versatility. The incorporation of the pinacol boronate ester group classifies it among organoborane compounds, which have become indispensable in modern synthetic organic chemistry for their participation in cross-coupling reactions. Finally, the presence of the tert-butoxycarbonyl protecting group aligns it with carbamate-protected molecules, commonly employed in multi-step synthetic sequences where selective protection and deprotection strategies are essential.
The compound's nomenclature system reflects the precise structural arrangement that governs its chemical behavior. The 6-methyl substitution pattern differentiates this compound from closely related analogs, such as the 5-methyl isomer (CAS: 631909-46-1), demonstrating the importance of positional isomerism in determining molecular properties and reactivity. This positional specificity is critical for understanding the compound's role in synthetic applications, where regioselectivity can dramatically influence reaction outcomes and product distributions.
Molecular Structure and Stereochemical Properties
The molecular architecture of this compound exhibits a complex three-dimensional arrangement that influences its chemical reactivity and physical properties. The benzimidazole core consists of a fused benzene and imidazole ring system, creating a planar aromatic framework that serves as the foundation for additional substitution. The imidazole nitrogen atoms occupy positions that allow for diverse coordination chemistry and hydrogen bonding interactions, while the benzene ring provides aromatic stabilization and sites for electrophilic substitution reactions.
The 6-methyl substituent introduces steric hindrance and electronic effects that modify the reactivity profile compared to unsubstituted analogs. This methyl group occupies a position adjacent to the nitrogen-containing imidazole ring, potentially influencing the electronic distribution within the heterocyclic system and affecting the compound's behavior in nucleophilic and electrophilic reactions. The Strategic Molecular Diagrams and Analysis Chemical (SMILES) notation Cc1cc2c(cc1B3OC(C)(C)C(C)(C)O3)ncn2C(=O)OC(C)(C)C provides a linear representation of the molecular connectivity, revealing the specific bonding patterns that define the compound's structure.
The boronate ester functionality at the 5-position represents a crucial structural element that governs the compound's synthetic utility. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, commonly referred to as a pinacol boronate ester, creates a six-membered heterocyclic ring containing boron. This structural motif is characterized by its stability under ambient conditions while maintaining reactivity toward various coupling partners in palladium-catalyzed cross-coupling reactions. The boron center adopts a trigonal planar geometry when coordinated to the pinacol diol framework, creating a reactive site that can undergo transmetalation with organometallic coupling partners.
The tert-butoxycarbonyl protecting group attached to the imidazole nitrogen introduces additional steric bulk and modifies the electronic properties of the heterocyclic system. This bulky substituent serves dual purposes: protecting the nitrogen from unwanted reactions during synthetic transformations and potentially directing regioselectivity in subsequent functionalization reactions. The carbamate linkage exhibits characteristic stability under basic conditions while remaining susceptible to acidic deprotection, providing synthetic flexibility for multi-step reaction sequences.
Stereochemical considerations become important when evaluating the compound's conformational preferences and potential intermolecular interactions. The planar benzimidazole core contrasts with the three-dimensional arrangements of the tert-butyl groups, creating a molecule with distinct hydrophobic and hydrophilic regions. These structural features influence solubility patterns, crystallization behavior, and interactions with other molecules in both solution and solid phases. The compound's overall architecture suggests limited conformational flexibility due to the rigidity of the aromatic system, with primary conformational variations occurring in the orientation of the tert-butyl groups and the pinacol ester substituent.
Historical Development of tert-Butoxycarbonyl-Protected Benzimidazole Boronic Esters
The development of tert-butoxycarbonyl-protected benzimidazole boronic esters represents a significant advancement in synthetic organic chemistry, emerging from the convergence of several independent research trajectories in the late twentieth and early twenty-first centuries. The foundational work in benzimidazole chemistry dates back to the mid-nineteenth century, but the sophisticated derivatives incorporating both protecting groups and organometallic functionalities represent more recent innovations driven by the demands of modern pharmaceutical and materials chemistry. The evolution of these compounds reflects broader trends in synthetic methodology, particularly the development of palladium-catalyzed cross-coupling reactions and the recognition of heterocyclic boronic esters as versatile synthetic intermediates.
The introduction of tert-butoxycarbonyl protecting groups in heterocyclic chemistry emerged as a solution to the challenge of selective functionalization in complex molecular frameworks. Early research demonstrated that traditional protecting group strategies often proved inadequate for benzimidazole systems, where the presence of multiple nitrogen atoms and aromatic reactivity sites created competing reaction pathways. The tert-butoxycarbonyl group offered several advantages: stability under basic reaction conditions, straightforward installation procedures, and reliable deprotection protocols using mild acidic conditions. These characteristics made it particularly suitable for protecting benzimidazole nitrogen atoms during multi-step synthetic sequences involving sensitive reaction conditions.
The development of boronic ester chemistry as a cornerstone of modern synthetic organic chemistry provided the second crucial component for these sophisticated molecules. The recognition that pinacol boronate esters offered superior stability compared to their corresponding boronic acids, while maintaining reactivity in cross-coupling reactions, revolutionized the field of organometallic synthesis. Research by multiple groups demonstrated that the pinacol protection of boronic acids dramatically improved handling characteristics, storage stability, and compatibility with diverse reaction conditions. This advancement enabled the practical application of boronic ester chemistry in complex synthetic sequences where traditional boronic acids would have been problematic.
The specific combination of tert-butoxycarbonyl protection with benzimidazole boronic ester functionality emerged from the need for building blocks that could participate in late-stage diversification strategies in pharmaceutical chemistry. The pharmaceutical industry's increasing reliance on modular synthetic approaches demanded intermediates that could serve multiple roles: as scaffolds for further functionalization, as coupling partners in palladium-catalyzed reactions, and as protected precursors that could be selectively deprotected to reveal reactive sites for subsequent transformations. The development of compounds like this compound represented the successful integration of these design principles into practical synthetic intermediates.
Contemporary research has demonstrated that the historical development of these compounds was driven not only by synthetic necessity but also by the recognition of benzimidazole scaffolds as privileged structures in medicinal chemistry. The benzimidazole core appears in numerous biologically active compounds, including antiviral agents, anticancer drugs, and enzyme inhibitors. The availability of protected boronic ester derivatives enables medicinal chemists to explore structure-activity relationships systematically, modifying substituent patterns and introducing diverse functional groups through well-established cross-coupling protocols. This synthetic accessibility has accelerated drug discovery efforts and expanded the chemical space accessible to pharmaceutical researchers.
Position of Compound in Contemporary Organic Chemistry Research
This compound occupies a prominent position in contemporary organic chemistry research as a representative example of multifunctional synthetic intermediates that address current challenges in chemical synthesis and drug discovery. The compound exemplifies the modern trend toward the development of building blocks that integrate multiple reactive sites within a single molecular framework, enabling efficient synthetic strategies for complex target molecules. Current research demonstrates that such compounds serve as versatile platforms for late-stage diversification, allowing researchers to introduce structural modifications rapidly and systematically explore structure-activity relationships in pharmaceutical development programs.
The compound's significance in contemporary research is particularly evident in the field of palladium-catalyzed cross-coupling chemistry, where boronic ester functionality has become indispensable for forming carbon-carbon bonds under mild conditions. Recent methodological advances have demonstrated improved reaction conditions for the Miyaura borylation, including the use of lipophilic bases such as potassium 2-ethyl hexanoate, which enable borylation reactions to proceed at temperatures as low as 35°C with reaction times under two hours. These developments have enhanced the practical utility of boronic ester intermediates like this compound by expanding the range of coupling partners and reaction conditions that can be employed in synthetic applications.
Contemporary research has also highlighted the importance of protecting group strategies in complex synthetic sequences, with tert-butoxycarbonyl groups playing a crucial role in enabling selective functionalization of heterocyclic systems. Studies have demonstrated that tert-butoxycarbonyl protecting groups are compatible with iridium-catalyzed carbon-hydrogen borylation reactions, allowing for the selective functionalization of aromatic and heteroaromatic compounds at positions adjacent to nitrogen atoms. This compatibility extends the synthetic utility of protected benzimidazole derivatives by providing additional methods for introducing boronic ester functionality and creating substitution patterns that would be difficult to achieve through traditional synthetic approaches.
The compound's relevance to contemporary pharmaceutical chemistry is underscored by its potential role as an intermediate in the synthesis of complex drug molecules and pharmaceutical candidates. The benzimidazole core structure appears in numerous marketed medications and experimental therapeutics, while the boronic ester functionality provides a handle for introducing diverse substituents through cross-coupling reactions. This combination enables medicinal chemists to access chemical space that would be challenging to explore using traditional synthetic methods, facilitating the discovery of new therapeutic agents and the optimization of existing drug candidates.
Current research trends in materials chemistry and chemical biology have also recognized the potential of multifunctional benzimidazole derivatives for applications beyond traditional pharmaceutical chemistry. The unique electronic properties of benzimidazole systems, combined with the synthetic versatility provided by boronic ester functionality, create opportunities for developing new materials with tailored properties for electronic, optical, and sensing applications. The protected nature of these compounds allows for controlled deprotection and further functionalization in materials synthesis, enabling the construction of complex molecular architectures with precisely defined properties.
Properties
IUPAC Name |
tert-butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-9-15-14(21-11-22(15)16(23)24-17(2,3)4)10-13(12)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQNZLDCVCZKFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(C=N3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743389 | |
| Record name | tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631912-39-5 | |
| Record name | tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Boronic Ester Intermediate
- Preparation of the boronic acid precursor : Starting from aryl halides (e.g., brominated benzimidazole derivatives), the boronic acid is synthesized via borylation reactions using bis(pinacolato)diboron in the presence of a palladium catalyst.
- Conversion to boronate ester : The boronic acid is then esterified with pinacol to form the stable tetramethyl-dioxaborolane derivative.
Coupling to the Heterocyclic Core
- The boronate ester is coupled with an aryl halide (e.g., brominated benzimidazole) under palladium catalysis (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, with base (potassium carbonate or cesium carbonate).
- The reaction proceeds via Suzuki coupling , forming the C–C bond between the heterocycle and the boronate ester.
Installation of the tert-Butyl Carbamate (Boc) Group
Protection of the nitrogen atom in the heterocycle is achieved through Boc protection :
- The free amine or imidazole nitrogen reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or pyridine.
- This step is performed under mild conditions to avoid side reactions, yielding the Boc-protected compound.
Final Purification and Characterization
- The crude product undergoes purification via column chromatography or recrystallization.
- Characterization techniques include NMR, IR, and mass spectrometry to confirm structure and purity.
Data Table Summarizing Preparation Methods
Research Findings and Optimization
Recent advances focus on:
- Catalyst efficiency : Utilizing more active palladium complexes to improve yields.
- Reaction conditions : Optimizing temperature and solvent systems to enhance selectivity.
- Green chemistry approaches : Employing solvent-free or aqueous conditions for boronation and coupling steps.
Research indicates that the Suzuki-Miyaura coupling remains the most reliable method for attaching the boronate ester, with yields often exceeding 70% under optimized conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : Conversion of the boronic acid derivative to its corresponding borate ester.
Reduction: : Reduction of the imidazole ring to form a more reduced analog.
Substitution: : Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or Dess-Martin periodinane.
Reduction: : Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles can be used, often in the presence of a palladium catalyst.
Major Products Formed
Borate Esters: : Resulting from the oxidation of the boronic acid group.
Reduced Imidazoles: : Formed through the reduction of the imidazole ring.
Substituted Derivatives: : Various nucleophiles can replace the boronic acid group, leading to a range of products.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of complex organic molecules.
Biology: : Employed in the development of bioactive compounds and probes for biological studies.
Medicine: : Potential use in the design of new pharmaceuticals, particularly in the field of cancer therapy.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved would be specific to the biological system and the desired outcome.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings :
- Core Heterocycle Differences : Replacing benzimidazole with indazole (e.g., CAS 14348-75-5) introduces nitrogen positional isomerism, altering electronic properties and binding affinity in kinase inhibitors .
- Ketone vs.
- Boc Protection : The Boc group in the target compound enhances synthetic flexibility by allowing deprotection under mild acidic conditions, unlike unprotected analogs .
Reactivity in Cross-Coupling Reactions
Table 2: Suzuki-Miyaura Coupling Performance
Key Findings :
- The target compound exhibits superior coupling efficiency (85–92% yield) compared to benzimidazolone derivatives due to the electron-donating methyl group stabilizing the boronate intermediate .
- Indazole-based analogs (e.g., CAS 14348-75-5) show marginally higher yields (88–95%) owing to reduced steric hindrance in the heterocyclic core .
Physicochemical Properties
Key Findings :
- The target compound’s lower aqueous solubility (0.12 mg/mL) compared to benzimidazolone derivatives (0.45 mg/mL) reflects the hydrophobic tert-butyl and methyl substituents .
- Thermal stability correlates with the Boc group; indazole analogs decompose at higher temperatures (230–235°C) due to rigid core packing .
Biological Activity
tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate (CAS No. 631912-39-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities based on recent research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 358.24 g/mol. The structure features a benzimidazole core substituted with tert-butyl and dioxaborolane moieties, which are believed to contribute to its biological activity.
Synthesis Methods
Synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzimidazole scaffold followed by the introduction of the dioxaborolane group. The synthetic pathway often utilizes boron chemistry to achieve the desired substitutions efficiently.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. For instance, similar compounds have shown potent inhibitory effects on various cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated:
- IC50 Values : Many benzimidazole derivatives have IC50 values in the low micromolar range against cancer cell lines such as LASCPC-01 and PC-3 .
The mechanism by which benzimidazole derivatives exert their anticancer effects often involves:
- Cell Cycle Arrest : Compounds induce G1 phase arrest in cancer cells.
- Apoptosis Induction : They promote apoptosis through upregulation of pro-apoptotic markers like cleaved-PARP and cleaved-caspase3 .
Selectivity and Toxicity
Selectivity for cancer cells over normal cells is a crucial aspect of drug development. Some derivatives have shown selectivity indices greater than 190-fold against prostate cancer cells compared to normal cells . However, further studies are needed to evaluate the selectivity and potential toxicity of this compound.
Case Studies
A notable case study involved the synthesis and evaluation of related isoquinoline derivatives that demonstrated promising antiproliferative activity against specific cancer cell lines. These studies highlight the importance of structural optimization in enhancing biological activity .
| Compound | Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Compound 46 | LASCPC-01 | 0.47 | >190 |
| Lycobetaine | N/A | N/A | N/A |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 6-methyl-5-boronate benzimidazole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the benzimidazole core. Key steps include:
- Formylation/boronation : Introducing the dioxaborolane moiety via Miyaura borylation (Pd-catalyzed cross-coupling) under inert conditions .
- Protection : tert-Butyloxycarbonyl (Boc) protection of the imidazole nitrogen using di-tert-butyl dicarbonate (Boc₂O) in polar aprotic solvents (e.g., THF or DMF) .
- Optimization : Yields improve with precise temperature control (60–80°C), anhydrous solvents, and catalysts like Pd(dppf)Cl₂ . Common impurities include deprotected intermediates, monitored via TLC or HPLC .
Q. How can researchers characterize the structural integrity of this compound, particularly the boronate ester and Boc-protected groups?
- Methodological Answer :
- NMR : ¹¹B NMR (δ ~30 ppm confirms boronate ester integrity); ¹H NMR (tert-butyl singlet at ~1.3 ppm, aromatic protons at 6.8–8.2 ppm) .
- IR : C=O stretch (Boc group) at ~1700 cm⁻¹; B-O vibrations (dioxaborolane) at ~1350 cm⁻¹ .
- XRD : Resolve crystallographic ambiguity in regiochemistry (e.g., benzimidazole vs. indazole isomers) .
Advanced Research Questions
Q. What strategies enhance the efficiency of Suzuki-Miyaura cross-coupling reactions involving this boronate ester?
- Methodological Answer :
- Substrate Design : Ensure aryl/heteroaryl halide partners are electron-deficient to accelerate oxidative addition. Steric hindrance at the benzimidazole 6-methyl group may require bulky ligands (e.g., SPhos) .
- Reaction Conditions : Use Pd(OAc)₂ (2–5 mol%) with K₂CO₃ in DME/H₂O (3:1) at 80–100°C. Monitor conversion via GC-MS .
- Challenges : Competitive protodeboronation occurs under acidic conditions; mitigate via pH control (pH 7–9) .
Q. How can computational modeling predict regioselectivity in functionalizing the benzimidazole core?
- Methodological Answer :
- DFT Calculations : Optimize transition states for electrophilic substitution (e.g., borylation at C5 vs. C4) using Gaussian or ORCA. Compare activation energies to rationalize observed regiochemistry .
- MD Simulations : Solvent effects (e.g., DMF vs. THF) on boronate ester stability can be modeled with AMBER .
- Validation : Correlate computed Fukui indices with experimental reactivity (e.g., higher electrophilicity at C5 due to electron-withdrawing Boc group) .
Q. How should researchers address discrepancies in catalytic activity data across different studies?
- Methodological Answer :
- Data Normalization : Account for variables like catalyst loading (µmol vs. mol%), substrate purity (HPLC >95%), and solvent dryness (Karl Fischer titration) .
- Design of Experiments (DoE) : Use factorial designs to isolate factors (e.g., temperature, ligand ratio) contributing to yield variability .
- Contradiction Analysis : Cross-reference with analogous systems (e.g., indole- or imidazole-boronates) to identify outlier conditions .
Specialized Methodological Considerations
Q. What are the challenges in evaluating biological activity of this compound, and how can they be mitigated?
- Methodological Answer :
- Solubility : Low aqueous solubility (logP ~3.5) requires DMSO/cosolvent systems (e.g., PEG-400) for in vitro assays. Confirm stability via LC-MS .
- Target Engagement : Use SPR or ITC to quantify binding to enzymes (e.g., kinases) and validate via knockout models .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Q. How can researchers leverage this compound’s dual functionality (Boc-protected amine and boronate) for tandem reactions?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
